molecular formula C8H9BrO2 B1338300 (3-Bromo-4-methoxyphenyl)methanol CAS No. 38493-59-3

(3-Bromo-4-methoxyphenyl)methanol

Cat. No. B1338300
CAS RN: 38493-59-3
M. Wt: 217.06 g/mol
InChI Key: QOUYJSKYVZRGCV-UHFFFAOYSA-N
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Description

The compound "(3-Bromo-4-methoxyphenyl)methanol" is a brominated methoxyphenyl methanol derivative. While the provided papers do not directly discuss this compound, they do provide insights into similar brominated aromatic compounds and their synthesis, molecular structure, and chemical properties. These papers offer a broader understanding of the chemical context in which "(3-Bromo-4-methoxyphenyl)methanol" would be studied .

Synthesis Analysis

The synthesis of brominated aromatic compounds often involves multi-step reactions starting from simpler aromatic compounds such as vanillin or phenols. For instance, the synthesis of 3-bromo-4-hydroxy-5-methoxy-benzoic acid methyl ester is achieved through bromination, oxidation, and esterification, with a total yield of 66.4% . Similarly, the synthesis of other related compounds, such as (5-bromo-2-hydroxyphenyl)(phenyl)methanone, involves the reaction of 4-bromophenol with benzoyl chloride . These methods suggest that the synthesis of "(3-Bromo-4-methoxyphenyl)methanol" could potentially be carried out through analogous bromination and functional group modification reactions.

Molecular Structure Analysis

Density Functional Theory (DFT) studies, such as the one performed on (RS)-(3-bromophenyl)(pyridine-2yl)methanol, provide theoretical insights into the molecular structure and electronic properties of brominated aromatic compounds . The study of frontier orbital gaps and molecular electrostatic potential maps helps in understanding the active sites and reactivity of these molecules. Crystal structure determinations, as seen in the synthesis of (5-bromo-2-hydroxyphenyl)(phenyl)methanone, provide empirical data on the molecular geometry and intermolecular interactions .

Chemical Reactions Analysis

The reactivity of brominated aromatic compounds is influenced by the presence of the bromine atom, which can participate in various chemical reactions. For example, the synthesis of vicinal haloethers bearing a malononitrile group indicates that methanol can act as both a solvent and a reactant, suggesting that "(3-Bromo-4-methoxyphenyl)methanol" may also undergo reactions where methanol is incorporated into the product .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are characterized by their molecular structure, intermolecular interactions, and the nature of their substituents. The crystal structure of ethane-1,2-diaminium 3,4,5,6-tetrabromo-2-(methoxycarbonyl)benzoate methanol solvate reveals a network of hydrogen bonds and halogen interactions, which contribute to the stability and solubility of the compound . Similarly, the unusual tetramer formation in (4-methoxyphenyl)diphenylmethanol due to specific hydrogen bonding patterns indicates that "(3-Bromo-4-methoxyphenyl)methanol" may also exhibit unique supramolecular arrangements .

Scientific Research Applications

Synthesis of Biologically Active Compounds

(3-Bromo-4-methoxyphenyl)methanol plays a crucial role in the synthesis of biologically active compounds. A significant example is its use in the total synthesis of a natural product, 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, starting from (3-bromo-4,5-dimethoxyphenyl)methanol. This process involves several steps and yields the final product with considerable efficiency, highlighting the compound's importance in complex organic syntheses (Akbaba et al., 2010).

Antibacterial Properties from Marine Algae

Another application is seen in the isolation of bromophenols from marine red algae, where compounds structurally related to (3-Bromo-4-methoxyphenyl)methanol have been identified. These compounds exhibit moderate antibacterial activity, indicating potential applications in developing new antibacterial agents (Xu et al., 2003).

Chemical Reactions and Mechanisms

The molecule is also relevant in understanding specific chemical reactions and mechanisms. For instance, studies involving its derivatives have shed light on Wagner-Meerwein rearrangements and other molecular transformations, providing insights into reaction pathways and product distributions (Hasegawa et al., 1993).

Asymmetric Synthesis

In asymmetric synthesis, derivatives of (3-Bromo-4-methoxyphenyl)methanol, such as (S)-(4R)-2,2-Dimethyl-1,3-dioxolan-4-ylmethanol, have been synthesized and used as chiral auxiliaries. This highlights its application in creating chiral molecules, which is a crucial aspect of pharmaceutical chemistry (Jung et al., 2000).

Photoreactivity Studies

(3-Bromo-4-methoxyphenyl)methanol is also studied for its photoreactive properties. Research involving its derivatives in photosubstitution reactions has provided valuable insights into reaction mechanisms under light exposure, important for understanding photoreactivity in organic compounds (Nakamura et al., 1993).

Proton Exchange Membranes

Research has explored its utility in the field of membrane science, particularly in the synthesis of proton exchange membranes. These membranes have applications in fuel cells, demonstrating the compound's relevance in energy-related research (Wang et al., 2012).

Safety And Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H315 and H319 , which indicate that it causes skin irritation and serious eye irritation, respectively.

properties

IUPAC Name

(3-bromo-4-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOUYJSKYVZRGCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20543585
Record name (3-Bromo-4-methoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20543585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromo-4-methoxyphenyl)methanol

CAS RN

38493-59-3
Record name (3-Bromo-4-methoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20543585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-bromo-4-methoxyphenyl)methanol
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Synthesis routes and methods I

Procedure details

To a solution of 9.8 g (42 mmol) of 3-bromo-4-methoxybenzoic acid in THF (100 mL) was added 1M solution of borane in THF (130 mL) at r.t. under nitrogen. The resulting solution was then heated at 75° C. for 30 min. The reaction mixture was then cooled to r.t. and MeOH (0.5 mL) was slowly added. The mixture was concentrated and successively treated with MeOH (0.5 mL), evaporated (2×) and finally triturated with Et2O and filtered to yield the title product as a solid, m.p.: 49°-54° C.
Quantity
9.8 g
Type
reactant
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solution
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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100 mL
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solvent
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Name
Quantity
130 mL
Type
solvent
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Name
Quantity
0.5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

3-Bromo-4-hydroxybenzyl alcohol (1.22 g, 6.0 mmol) prepared from i) and sodium methoxide (0.36 g, 6.6 mmol) as base were added to N,N-dimethylformamide (100 ml), and the mixture was stirred for 30 min at room temperature. Chloromethyl resin (Merrifield resin, 1 mmol of chloromethyl site, formula 4; 1.22 g, 2.0 mmol) was added to the reaction solution and stirred for 24 hr at 50° C. The same was filtrated and washed repeatedly with water, methanol and dichloromethane. IR and XPS analyses were performed.
Quantity
1.22 g
Type
reactant
Reaction Step One
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0.36 g
Type
reactant
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Chloromethyl
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1.22 g
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reactant
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Name
formula 4
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100 mL
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Synthesis routes and methods IV

Procedure details

To a solution of 3-bromo-4-methoxy-benzoic acid (8 g, 34.62 mmol) in diethyl ether (120 mL) cooled to 0° C. was added lithium aluminum hydride (1.49 g, 38.08 mmol) in several portions. At the end of addition, the reaction mixture was stirred at 0° C. for 15 min before the icebath was removed. The reaction was continued at room temperature for 12 h. It was cooled back to 0° C. and water (2-5 mL) was carefully added to quench the excess lithium aluminum hydride. Sodium hydroxide (5% solution, 5-10 mL) was then added and the layers were separated after 1 h of stirring. The product was extracted with diethyl ether (2×100 mL). The organic layers were washed with sodium bicarbonate solution (1×10 mL), brine (1×10 mL) and dried over anhydrous sodium sulfate. The solid was then filtered off, and the filtrate was concentrated in vacuo. Purification of the crude residue by flash chromatography (Biotage system, KP-Sil™ 32-63 μm, 60 Å silica gel) eluting with 40% ethyl acetate in hexanes yielded (3-bromo-4-methoxy-phenyl)-methanol as a white solid (6.262 g, 83%).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
1.49 g
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

To a solution of 9.8 g (42 mmol) of 3-bromo-4-methoxybenzoic acid in THF (100 mL) was added 1M solution of borane in THF (130 mL) at r.t. under nitrogen. The resulting solution was then heated at 75° C. for 30 min. The reaction mixture was then cooled to r.t. and MEOH (0.5 mL) was slowly added. The mixture was concentrated and successively treated with MEOH (0.5 mL), evaporated (2×) and finally triturated with Et2O and filtered to yield the title product as a solid, m.p.: 49°-54° C.
Quantity
9.8 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Bromo-4-methoxyphenyl)methanol
Reactant of Route 2
(3-Bromo-4-methoxyphenyl)methanol
Reactant of Route 3
(3-Bromo-4-methoxyphenyl)methanol
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(3-Bromo-4-methoxyphenyl)methanol
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(3-Bromo-4-methoxyphenyl)methanol
Reactant of Route 6
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(3-Bromo-4-methoxyphenyl)methanol

Citations

For This Compound
5
Citations
SM Alhamed - 2015 - search.proquest.com
Triptorelin, a gonadotropin releasing hormone (GnRH) agonist, is being routinely used in treating patients with advanced symptoms of prostate cancer. The major limitations of triptorelin …
Number of citations: 1 search.proquest.com
T Ogura, T Usuki - Tetrahedron, 2013 - Elsevier
The first total synthesis of the diarylheptanoid acerogenins E and K, isolated from Acer nikoense MAXIM., is described. Formation of the 13-membered m,m-cyclophane skeleton was …
Number of citations: 34 www.sciencedirect.com
R Beni, W Boadi, J Alnakhli, S Alhamed… - Journal of Analytical …, 2019 - scirp.org
Polyphenols are naturally occurring compounds found largely in fruits, vegetables, cereals and beverages. Currently, there is much interest in the potential health benefits of dietary …
Number of citations: 3 www.scirp.org
K Odlo, J Fournier-Dit-Chabert, S Ducki… - Bioorganic & medicinal …, 2010 - Elsevier
A series of cis-restricted 1,4- and 1,5-disubstituted 1,2,3-triazole analogs of combretastatin A-4 (1) have been prepared. Cytotoxicity and tubulin inhibition studies showed that 2-methoxy…
Number of citations: 97 www.sciencedirect.com
Y Niu, B Wu - Acta Crystallographica Section E: Structure Reports …, 2011 - scripts.iucr.org
The title compound, C15H14O5, crystallizes with two independent molecules in the asymmetric unit in which the benzene rings are inclined at dihedral angles of 79.4 (1) and 84.2 (1). In …
Number of citations: 11 scripts.iucr.org

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